2-(4-Formylphenyl)acetonitrile

Catalog No.
S686691
CAS No.
55211-74-0
M.F
C9H7NO
M. Wt
145.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Formylphenyl)acetonitrile

CAS Number

55211-74-0

Product Name

2-(4-Formylphenyl)acetonitrile

IUPAC Name

2-(4-formylphenyl)acetonitrile

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

InChI

InChI=1S/C9H7NO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,7H,5H2

InChI Key

QKHSRQNYMRFQHB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC#N)C=O

Canonical SMILES

C1=CC(=CC=C1CC#N)C=O

Synthesis:

2-(4-Formylphenyl)acetonitrile is an organic compound with the chemical formula C₉H₇NO. It is a pale yellow to green crystalline solid with a melting point of 84-86 °C []. Several methods have been reported for its synthesis, including the Knoevenagel condensation of 4-formylbenzaldehyde with acetonitrile, and the cyanidation of 2-phenylacetaldehyde [].

Potential Applications:

While there is limited published research directly investigating 2-(4-Formylphenyl)acetonitrile for specific applications, its structure suggests potential in various areas of scientific research:

  • Organic synthesis

    The presence of both a formyl group (CHO) and a nitrile group (CN) makes 2-(4-Formylphenyl)acetonitrile a versatile building block for organic synthesis. The formyl group can participate in various condensation reactions to form new carbon-carbon bonds, while the nitrile group can be converted into other functional groups through well-established chemical transformations [].

  • Medicinal chemistry

    The nitrile group is a common functional group found in many pharmaceuticals. 2-(4-Formylphenyl)acetonitrile could serve as a starting material for the synthesis of novel drug candidates, particularly those targeting diseases associated with protein-protein interactions [].

  • Material science

    The combination of aromatic and polar functional groups in 2-(4-Formylphenyl)acetonitrile suggests potential applications in material science. It could be explored as a precursor for the development of new polymers or functional materials with specific properties [].

2-(4-Formylphenyl)acetonitrile is an organic compound with the molecular formula C₉H₇NO. It features a formyl group attached to a phenyl ring, which is further connected to an acetonitrile moiety. This structure classifies it as an aromatic aldehyde derivative, and it is known for its potential applications in organic synthesis and medicinal chemistry. The compound is recognized for its reactivity due to the presence of both the formyl and nitrile functional groups, making it a versatile intermediate in various

  • Nucleophilic Addition: The carbonyl group of the formyl group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can react with amines or other nucleophiles to form imines or Schiff bases, which are valuable intermediates in organic synthesis.
  • Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Cyclization: Under specific conditions, 2-(4-Formylphenyl)acetonitrile can undergo cyclization reactions to form heterocycles, which are significant in drug development.

The synthesis of 2-(4-Formylphenyl)acetonitrile typically involves several key steps:

  • Starting Material Preparation: The synthesis often begins with commercially available starting materials such as 4-bromobenzaldehyde.
  • Nitrilation: The introduction of the acetonitrile group can be achieved through nucleophilic substitution reactions.
  • Formylation: The formyl group can be introduced via Vilsmeier-Haack reaction or other formylation techniques using reagents like phosphorus oxychloride and DMF (dimethylformamide).
  • Purification: The final product is usually purified by recrystallization or chromatography techniques .

2-(4-Formylphenyl)acetonitrile has several applications across different fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing pharmaceuticals and agrochemicals.
  • Material Science: The compound may be used in developing new materials due to its unique chemical properties.
  • Research Tool: It can act as a probe in studying reaction mechanisms involving aldehydes and nitriles .

Interaction studies of 2-(4-Formylphenyl)acetonitrile focus on its reactivity with biological molecules and other chemicals. These studies often explore:

  • Binding Affinity: Understanding how the compound interacts with enzymes or receptors can provide insights into its potential therapeutic uses.
  • Mechanistic Pathways: Investigating how it participates in biochemical pathways helps elucidate its biological effects.

Such studies are crucial for assessing the safety and efficacy of compounds intended for pharmaceutical development .

In comparing 2-(4-Formylphenyl)acetonitrile with similar compounds, several noteworthy alternatives include:

Compound NameStructure TypeKey Features
2-(3-Formylphenyl)acetonitrileAromatic aldehyde derivativeSimilar reactivity with slight structural differences
2-(2-Formylphenyl)acetonitrileAromatic aldehyde derivativeDifferent position of the formyl group affects reactivity
PhenylacetonitrileNitrile compoundLacks the formyl group; primarily used in synthetic applications

The uniqueness of 2-(4-Formylphenyl)acetonitrile lies in its specific arrangement of functional groups, which influences its reactivity profile and potential applications compared to these similar compounds .

XLogP3

1.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

(4-Formylphenyl)acetonitrile

Dates

Last modified: 08-15-2023

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